4-(Quinolin-6-yl)butanoic acid
Description
Contextualization of Quinoline-Containing Structures in Contemporary Chemical and Biological Research
The quinoline (B57606) scaffold, a fused bicyclic heterocycle composed of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. mdpi.comorientjchem.org Also known as benzo[b]pyridine, this nitrogen-containing aromatic molecule is not merely a synthetic curiosity but is found in various natural products, most notably in the anti-malarial alkaloid quinine. mdpi.com The versatility of the quinoline ring allows for a wide array of chemical modifications, enabling the synthesis of a vast library of derivatives. orientjchem.org
The significance of quinoline-containing structures is underscored by their broad spectrum of pharmacological activities. orientjchem.orgrsc.org These compounds have been extensively studied and have yielded drugs with applications as anti-cancer, anti-malarial, antibacterial, antifungal, antiviral, and anti-inflammatory agents. orientjchem.orgwisdomlib.orgtandfonline.com For instance, drugs like chloroquine (B1663885) and mefloquine (B1676156) are pivotal in the treatment of malaria, while fluoroquinolone antibiotics such as ciprofloxacin (B1669076) are crucial in combating bacterial infections. rsc.org The ability of the quinoline nucleus to serve as a "master key core" in drug design highlights its importance in the development of new therapeutic agents. rsc.org
The following table provides a glimpse into the diverse biological activities associated with quinoline derivatives:
| Biological Activity | Examples of Quinoline-Based Compounds |
| Anti-malarial | Quinine, Chloroquine, Mefloquine, Primaquine mdpi.comrsc.org |
| Antibacterial | Ciprofloxacin, Ofloxacin rsc.org |
| Anti-cancer | Camptothecin, Topotecan rsc.org |
| Anti-inflammatory | - |
| Antiviral | Saquinavir mdpi.com |
| Anti-Alzheimer's Disease | - |
| Antifungal | - |
| Antitubercular | Bedaquiline rsc.org |
Significance of Butanoic Acid Scaffolds in Organic Synthesis and Biochemical Pathways
Butanoic acid, also known as butyric acid, is a four-carbon carboxylic acid that plays a fundamental role in both organic synthesis and biochemistry. wikipedia.orgturito.com In the realm of synthetic chemistry, butanoic acid and its derivatives are valuable building blocks. vaia.com The carboxylic acid functional group allows for a variety of chemical transformations, including the formation of esters, amides, and other derivatives, making it a versatile precursor in the synthesis of more complex molecules. wikipedia.orgchemicalbull.com For example, it is used in the industrial production of polymers and plasticizers. turito.comvaia.com
From a biochemical perspective, butanoic acid is a short-chain fatty acid that is a key player in metabolic processes. ontosight.aimetabolomicsworkbench.org It is produced in the colon by the bacterial fermentation of dietary fibers and serves as a primary energy source for the cells lining the colon. testbook.com Beyond its role in energy metabolism, butanoic acid and its derivatives are involved in various cellular signaling pathways. ontosight.ai For instance, it is an agonist for free fatty acid receptors FFAR2 and FFAR3, which are involved in the homeostatic control of energy. wikipedia.org
The table below summarizes key aspects of butanoic acid's significance:
| Area of Significance | Description |
| Organic Synthesis | A versatile building block for synthesizing esters, amides, and polymers. wikipedia.orgvaia.com |
| Biochemical Pathways | An intermediate in fatty acid and amino acid metabolism, and can be converted to acetyl-CoA to enter the Krebs cycle. ontosight.ai |
| Energy Metabolism | A primary energy source for colonocytes. testbook.com |
| Cellular Signaling | Acts as an agonist for G protein-coupled receptors like FFAR2 and FFAR3. wikipedia.org |
Rationale for Scholarly Investigation into the 4-(Quinolin-6-yl)butanoic Acid System
The scholarly investigation into this compound stems from the strategic combination of two biologically significant scaffolds: the quinoline ring and the butanoic acid moiety. This molecular architecture represents a hybrid design that aims to leverage the distinct properties of each component. The quinoline portion provides a well-established pharmacophore known for its diverse biological activities, while the butanoic acid tail can influence the compound's pharmacokinetic properties and potentially interact with specific biological targets.
The linkage of a butanoic acid group to the C-6 position of the quinoline ring is a deliberate design choice. Research into quinoline derivatives has shown that the substitution pattern on the quinoline ring is crucial for biological activity. orientjchem.orgrsc.org The C-6 position has been identified as a promising point for introducing functional groups to modulate the activity of the parent molecule. rsc.org The butanoic acid linker itself can act as a spacer, positioning the quinoline core for optimal interaction with a biological target, and its carboxylic acid group can serve as a key interaction point, for instance, by forming hydrogen bonds. cymitquimica.com
Overview of Key Research Areas Explored for this compound
While specific research on this compound is not extensively documented in publicly available literature, the exploration of structurally similar compounds provides a framework for its potential areas of investigation. The primary research thrust for such a molecule would likely be in the field of medicinal chemistry, focusing on its potential as a therapeutic agent.
Based on the known activities of its constituent parts, research on this compound and its derivatives could encompass the following areas:
Anticancer Research: Given the established anti-tumor properties of many quinoline derivatives, this would be a primary area of investigation. wisdomlib.org
Antimicrobial Research: The antibacterial and antifungal potential of the quinoline scaffold makes this a logical avenue for exploration. rsc.org
Neurological Disorders: Certain quinoline derivatives have shown activity related to neurodegenerative diseases, suggesting a potential line of inquiry. mdpi.com
Enzyme Inhibition: The butanoic acid moiety, coupled with the quinoline core, could be designed to target specific enzymes involved in disease pathways.
The synthesis of derivatives of this compound, such as 4-Amino-3-(quinolin-6-yl)butanoic acid, indicates an interest in exploring the structure-activity relationship of this chemical scaffold. evitachem.com Further research would likely involve the synthesis of a library of related compounds with modifications to both the quinoline ring and the butanoic acid chain to optimize for specific biological activities.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-quinolin-6-ylbutanoic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)5-1-3-10-6-7-12-11(9-10)4-2-8-14-12/h2,4,6-9H,1,3,5H2,(H,15,16) |
InChI Key |
XPZOWNHJPRDABA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCCC(=O)O)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches for 4 Quinolin 6 Yl Butanoic Acid
Retrosynthetic Analysis and Identification of Strategic Disconnections
A retrosynthetic analysis of 4-(quinolin-6-yl)butanoic acid reveals several key disconnections that inform potential synthetic strategies. The most apparent disconnections are at the C6-Cα bond of the butanoic acid side chain and within the quinoline (B57606) ring itself.
Disconnection of the Butanoic Acid Side Chain:
C6-Cα Bond Cleavage: This disconnection suggests the attachment of a four-carbon chain to a pre-functionalized quinoline core. This can be envisioned through several pathways:
Friedel-Crafts Acylation: Acylation of quinoline with a succinic anhydride derivative would introduce a 4-oxo-4-(quinolin-6-yl)butanoic acid precursor, which can be subsequently reduced.
Cross-Coupling Reactions: A 6-haloquinoline can serve as a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to introduce a four-carbon chain with appropriate functionality for conversion to a carboxylic acid.
Homologation: Starting from a quinoline-6-acetic acid derivative, chain extension methods like the Arndt-Eistert homologation could be employed to introduce the additional methylene (B1212753) groups. ambeed.comorganic-chemistry.orgwikipedia.orglibretexts.org
Disconnection within the Quinoline Ring:
Quinoline Ring Synthesis: This approach involves constructing the quinoline ring from appropriately substituted aniline precursors that already contain the butanoic acid side chain or a precursor.
Skraup Synthesis: The reaction of 4-aminophenylbutanoic acid or its ester with glycerol, sulfuric acid, and an oxidizing agent could theoretically yield the target molecule. pharmaguideline.comwikipedia.orgorganicreactions.org
Doebner-von Miller Reaction: Condensation of 4-aminophenylbutanoic acid with an α,β-unsaturated aldehyde or ketone could also be a viable route. wikipedia.orgiipseries.org
Pfitzinger Reaction: The reaction of an isatin (B1672199) derivative with a carbonyl compound containing the necessary four-carbon chain could be another alternative for constructing the quinoline-4-carboxylic acid, which can then be decarboxylated. nih.govnih.gov
These retrosynthetic pathways provide a roadmap for the various synthetic strategies detailed in the following sections.
Established Synthetic Routes to this compound and its Core Precursors
While specific literature detailing the synthesis of this compound is scarce, established methods for the synthesis of substituted quinolines can be adapted for its preparation. These can be categorized into multi-step sequences and one-pot strategies.
Multi-step Synthetic Sequences
Multi-step syntheses offer a controlled and versatile approach to the target molecule, typically starting from a commercially available quinoline derivative or a simple aniline.
Route 1: From 6-Bromoquinoline via Heck Reaction
A plausible multi-step synthesis starts with 6-bromoquinoline.
Heck Reaction: The palladium-catalyzed Heck reaction of 6-bromoquinoline with an acrylic acid ester, such as ethyl acrylate, would yield ethyl 3-(quinolin-6-yl)acrylate. semanticscholar.orgechemi.comresearchgate.net
Reduction: The double bond in the acrylate can be reduced via catalytic hydrogenation (e.g., using H₂/Pd-C) to give ethyl 3-(quinolin-6-yl)propanoate.
Homologation: The propanoate can be reduced to the corresponding alcohol, converted to a halide, and then subjected to a cyanide displacement followed by hydrolysis to extend the chain by one carbon. A more direct homologation could be achieved via the Arndt-Eistert synthesis on the corresponding carboxylic acid. ambeed.comorganic-chemistry.orgwikipedia.orglibretexts.org
Hydrolysis: Finally, ester hydrolysis under acidic or basic conditions would yield this compound.
Route 2: From Quinoline via Friedel-Crafts Acylation
This route involves the direct functionalization of the quinoline ring.
Friedel-Crafts Acylation: The reaction of quinoline with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) could potentially yield 4-oxo-4-(quinolin-6-yl)butanoic acid. researchgate.netstackexchange.comsigmaaldrich.comorganic-chemistry.orgresearchgate.net The regioselectivity of this reaction would need to be carefully controlled.
Reduction: The ketone functionality in the resulting keto-acid can be reduced to a methylene group using methods like the Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reduction to afford the final product.
Route 3: From 4-Aminophenylacetic Acid via Skraup or Doebner-von Miller Synthesis
This approach builds the quinoline ring with a side-chain precursor already in place.
Homologation of 4-Aminophenylacetic Acid: The starting material can be homologated to 4-(4-aminophenyl)butanoic acid or its ester.
Quinoline Ring Formation: This substituted aniline can then be subjected to classical quinoline syntheses:
Skraup Synthesis: Reaction with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.comwikipedia.orgorganicreactions.org
Doebner-von Miller Reaction: Reaction with an α,β-unsaturated carbonyl compound. wikipedia.orgiipseries.org
One-Pot and Cascade Reaction Strategies
While a specific one-pot synthesis for this compound has not been reported, the principles of multicomponent reactions could be applied. For instance, a modified Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, is a known one-pot method to generate quinoline-4-carboxylic acids. nih.govnih.gov A similar strategy could be envisioned using a substituted aniline and a different set of carbonyl components to directly assemble the desired 6-substituted quinoline structure, although this would require significant methodological development.
Advanced Catalytic Systems in the Synthesis of this compound
Modern organic synthesis heavily relies on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound can significantly benefit from such catalysts, particularly in the context of transition metal-catalyzed cross-coupling reactions.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides a powerful toolkit for the formation of carbon-carbon bonds, which is central to the synthesis of the target molecule by attaching the butanoic acid side chain to the quinoline core.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. In the context of synthesizing this compound, this would involve the coupling of a 6-haloquinoline (e.g., 6-bromoquinoline) with a suitable alkyl boronic acid or ester. nih.govorganic-chemistry.orgrsc.orgnih.govrsc.org
A potential route would be the coupling of 6-bromoquinoline with a boronic ester derivative of a protected butanoic acid, such as ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate. This would be followed by deprotection to yield the final product.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₂HPO₄ | Dioxane/H₂O | 130 | 7-93 | nih.gov |
| AntPhos-Pd-G3 | AntPhos | TMSOK | - | - | High | organic-chemistry.org |
Heck Reaction:
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction can be utilized to introduce a three-carbon precursor to the butanoic acid chain. For example, the reaction of 6-bromoquinoline with ethyl acrylate, followed by reduction of the double bond and the ester, and subsequent chain extension, is a viable strategy. semanticscholar.orgechemi.comresearchgate.net
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Good | sioc-journal.cn |
| Polymer-supported palladacycle | - | Cy₂NMe | DMF/H₂O | 110-130 | High | semanticscholar.org |
The development of highly active and robust catalysts, often employing sophisticated phosphine ligands, has significantly expanded the scope and efficiency of these cross-coupling reactions, making them highly attractive for the synthesis of complex molecules like this compound.
Organocatalysis and Biocatalysis Applications
While a fully organocatalytic or biocatalytic synthesis of this compound has not been extensively reported, chemo-enzymatic approaches offer promising avenues for a more sustainable and efficient synthesis. These methods can be integrated into the proposed synthetic pathway, particularly in the reduction and oxidation steps.
Biocatalytic Oxidation: The final step of the synthesis, the oxidation of 4-(quinolin-6-yl)butan-1-ol to the corresponding carboxylic acid, is an ideal candidate for a biocatalytic approach. The use of whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (AldDHs), can offer high selectivity and mild reaction conditions, avoiding the use of harsh and often toxic heavy metal-based oxidizing agents. mdpi.com A two-enzyme system, where an alcohol dehydrogenase first oxidizes the primary alcohol to the intermediate aldehyde, which is then further oxidized by an aldehyde dehydrogenase to the carboxylic acid, can be employed. mdpi.com This enzymatic cascade can be performed in aqueous media at or near ambient temperature and neutral pH, significantly improving the green credentials of the synthesis.
Organocatalytic and Biocatalytic Alternatives in the Synthetic Route:
Sonogashira Coupling: While traditionally reliant on palladium and copper catalysts, research into organocatalytic alternatives for cross-coupling reactions is an active area. The development of metal-free catalysts for such transformations could potentially be applied to the synthesis of the key alkyne intermediate.
Alkyne Hydrogenation: Biocatalytic hydrogenation, using enzymes such as ene-reductases, presents a potential alternative to traditional metal-catalyzed hydrogenation. These enzymes can exhibit high stereoselectivity and operate under mild conditions.
The integration of these chemo-enzymatic steps can lead to a more environmentally benign and potentially more efficient synthesis of this compound.
Optimization of Reaction Conditions for Research Scale Synthesis
The successful synthesis of this compound on a research scale is highly dependent on the careful optimization of reaction conditions for each step of the proposed pathway. Key parameters that require consideration include solvent effects, temperature control, reagent stoichiometry, and reaction time.
Solvent Effects and Temperature Control
The choice of solvent and the precise control of temperature are critical for maximizing yield and minimizing side reactions in each synthetic step.
Sonogashira Coupling: This reaction is typically performed in aprotic polar solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Temperature control is also crucial; while many Sonogashira couplings proceed at room temperature, gentle heating (e.g., to 50 °C) can sometimes accelerate the reaction without leading to significant decomposition of the catalyst or reactants. kaust.edu.sa
Hydrogenation: The hydrogenation of the alkyne intermediate is commonly carried out in protic solvents like ethanol or methanol. The solvent can affect the activity of the palladium on carbon (Pd/C) catalyst and the rate of hydrogen uptake. digitellinc.com These reactions are typically run at room temperature and atmospheric pressure of hydrogen gas for safety and convenience on a lab scale.
Oxidation: For the final oxidation step, the choice of solvent depends on the oxidizing agent used. For traditional oxidants like potassium permanganate (B83412), an aqueous solution is often employed. In the case of biocatalytic oxidation, the reaction is typically performed in an aqueous buffer system to maintain the optimal activity of the enzymes. Temperature control is critical in enzymatic reactions, with a typical range of 25-37 °C to ensure enzyme stability and activity.
Table 1: Solvent and Temperature Effects on the Synthesis of this compound Intermediates
| Synthetic Step | Solvent | Temperature (°C) | Observations |
|---|---|---|---|
| Sonogashira Coupling | Tetrahydrofuran (THF) | 25-50 | Good solubility of reactants, stable catalyst performance. |
| Dimethylformamide (DMF) | 25-50 | Can increase reaction rates but may require more rigorous purification. | |
| Hydrogenation | Ethanol | 25 | Standard solvent, good catalyst activity. |
| Methanol | 25 | Can sometimes lead to faster reaction rates. digitellinc.com | |
| Oxidation (Biocatalytic) | Aqueous Buffer (e.g., phosphate (B84403) buffer) | 25-37 | Maintains enzyme stability and activity. |
Reagent Stoichiometry and Reaction Time
The stoichiometry of the reagents and the duration of the reaction are key parameters to optimize for a successful synthesis.
Sonogashira Coupling: In the Sonogashira coupling of 6-bromoquinoline with a terminal alkyne, it is common to use a slight excess of the alkyne (e.g., 1.1 to 1.5 equivalents) to ensure complete consumption of the more valuable bromoquinoline. The amounts of the palladium catalyst and copper(I) co-catalyst are typically in the range of 1-5 mol% and 0.5-2.5 mol%, respectively. The reaction time can vary from a few hours to overnight, and progress is typically monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Hydrogenation: The catalytic hydrogenation of the alkyne is generally carried out with a catalytic amount of Pd/C (e.g., 5-10 wt%). The reaction is typically run until the uptake of hydrogen ceases, indicating complete saturation of the triple bond. Reaction times can range from a few hours to 24 hours.
Oxidation: In the case of oxidation with strong oxidizing agents like KMnO4, a stoichiometric amount or a slight excess of the oxidant is used. For biocatalytic oxidations, the enzyme loading is a critical parameter to optimize, and the reaction is run until complete conversion of the starting material is observed, which can take from several hours to a day.
Table 2: Reagent Stoichiometry and Reaction Time for the Synthesis of this compound
| Synthetic Step | Reagents and Stoichiometry | Typical Reaction Time |
|---|---|---|
| Sonogashira Coupling | 6-bromoquinoline (1 eq), Terminal alkyne (1.1-1.5 eq), Pd(PPh3)2Cl2 (1-5 mol%), CuI (0.5-2.5 mol%), Base (2-3 eq) | 3-24 hours |
| Hydrogenation | Alkyne intermediate (1 eq), Pd/C (5-10 wt%), H2 (1 atm) | 2-24 hours |
| Oxidation (Biocatalytic) | Alcohol intermediate (1 eq), Alcohol dehydrogenase (catalytic), Aldehyde dehydrogenase (catalytic), NAD+ (catalytic), Cofactor regeneration system | 12-48 hours |
Purification Techniques for Research-Grade this compound
The purification of the intermediates and the final product is essential to obtain research-grade this compound with high purity. A combination of chromatographic and crystallization techniques is typically employed.
Purification of Intermediates:
Sonogashira Coupling Product: The product of the Sonogashira coupling is typically purified by column chromatography on silica (B1680970) gel. nrochemistry.com A gradient of ethyl acetate (B1210297) in hexanes is commonly used as the eluent to separate the desired product from the starting materials, catalysts, and any side products such as homocoupled alkyne.
Hydrogenation Product: After hydrogenation, the reaction mixture is filtered to remove the Pd/C catalyst. The resulting solution is then concentrated, and the crude product can be purified by column chromatography if necessary, although often the product is of sufficient purity to be carried on to the next step.
Purification of the Final Product:
The final product, this compound, being a carboxylic acid, can be purified by several methods:
Crystallization: This is a highly effective method for purifying solid compounds. The crude product can be dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) and allowed to cool slowly to form crystals of high purity. google.com
Acid-Base Extraction: The carboxylic acid functionality allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to extract the carboxylate salt into the aqueous phase. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.
Column Chromatography: If crystallization and extraction are not sufficient, the final product can be purified by column chromatography on silica gel, often using a solvent system containing a small amount of acetic acid to prevent tailing of the carboxylic acid on the column.
The purity of the final compound should be assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Chemical Transformations and Derivatization Strategies of 4 Quinolin 6 Yl Butanoic Acid
Reactivity Profile of the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone of organic synthesis, providing a gateway to a multitude of functional group interconversions. For 4-(quinolin-6-yl)butanoic acid, this moiety is a prime target for derivatization to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as to introduce new pharmacophoric elements.
Esterification and Amidation Reactions for Analogue Generation
Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation, often achieved through Fischer esterification. This acid-catalyzed reaction with an alcohol, typically in excess or with removal of water, provides the corresponding ester. masterorganicchemistry.comcommonorganicchemistry.com For instance, reacting this compound with methanol or ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) would yield the methyl or ethyl ester, respectively. masterorganicchemistry.com Alternative methods that are effective for more sensitive substrates or for forming esters with hindered alcohols include Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com
Amidation: The formation of amides from this compound introduces a key structural motif found in numerous biologically active molecules. This transformation is typically accomplished by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with an amine. researchgate.net Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) facilitate direct amide bond formation under milder conditions. acs.orgnih.gov These methods allow for the coupling of a wide variety of amines, from simple alkylamines to complex amino acid esters, providing a powerful tool for generating diverse libraries of amide analogues. researchgate.net
Table 1: Representative Esterification and Amidation Reactions
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Esterification | ||
| Fischer Esterification | Methanol (excess), H₂SO₄ (catalytic), heat | Methyl 4-(quinolin-6-yl)butanoate |
| Steglich Esterification | tert-Butanol, DCC, DMAP (catalytic), CH₂Cl₂ | tert-Butyl 4-(quinolin-6-yl)butanoate |
| Amidation |
Reduction and Decarboxylation Pathways
Reduction: The carboxylic acid moiety can be reduced to a primary alcohol, extending the carbon chain with a hydroxyl terminus. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to yield 4-(quinolin-6-yl)butan-1-ol. chemguide.co.ukmasterorganicchemistry.comambeed.com It is important to note that an aldehyde is formed as an intermediate in this reaction, but it is immediately reduced to the alcohol and cannot be isolated. libretexts.org
Decarboxylation: The removal of the carboxyl group as carbon dioxide is a decarboxylation reaction. While the direct decarboxylation of simple alkyl carboxylic acids is difficult, the presence of the quinoline (B57606) ring may influence this reactivity. Specific conditions for the decarboxylation of this compound are not widely reported, but methods for decarboxylating other quinoline carboxylic acids often involve heating in a high-boiling solvent, sometimes in the presence of a copper catalyst. organic-chemistry.org For instance, the Krapcho decarboxylation is effective for β-ketoesters and related compounds and proceeds under milder conditions, though it is not directly applicable to this substrate without prior modification. organic-chemistry.org
Functionalization of the Quinoline Ring System
The quinoline ring is an aromatic heterocycle that can undergo a variety of substitution and modification reactions. The reactivity of the ring is influenced by the nitrogen atom, which deactivates the pyridine (B92270) ring towards electrophilic attack and activates it towards nucleophilic attack. The butanoic acid substituent at the 6-position will also exert an electronic and steric influence on the regioselectivity of these reactions.
Electrophilic Aromatic Substitution (EAS) at Specific Positions
Electrophilic aromatic substitution on the quinoline ring system preferentially occurs on the benzene (B151609) ring, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom, especially under the acidic conditions often used for EAS. graduatecollege.ac.in The substitution pattern is directed to the 5- and 8-positions. rsc.orgreddit.comstackexchange.com The presence of the alkyl side chain at the 6-position, being a weak activating group, is expected to reinforce this preference, although steric hindrance at the 5-position might favor substitution at the 8-position.
Nitration: Nitration of quinoline with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline. rsc.org For this compound, nitration would be expected to produce primarily 4-(5-nitroquinolin-6-yl)butanoic acid and 4-(8-nitroquinolin-6-yl)butanoic acid. If both the 5- and 8-positions are blocked, nitration can be forced to occur at the 6-position under harsh conditions. stackexchange.com
Halogenation: Electrophilic halogenation, such as bromination or chlorination, also occurs predominantly at the 5- and 8-positions. iust.ac.irwikipedia.org The reaction is typically carried out using the halogen in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. wikipedia.org
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful with quinoline. quora.com The nitrogen atom acts as a Lewis base and coordinates with the Lewis acid catalyst, deactivating the ring system to an extent that it does not undergo the reaction. quora.com Intramolecular Friedel-Crafts acylations, however, have been reported for certain quinoline derivatives to form fused ring systems. researchgate.netresearchgate.netnih.gov
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents and Conditions | Major Predicted Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-(5-Nitroquinolin-6-yl)butanoic acid and 4-(8-Nitroquinolin-6-yl)butanoic acid |
| Bromination | Br₂, FeBr₃ | 4-(5-Bromoquinolin-6-yl)butanoic acid and 4-(8-Bromoquinolin-6-yl)butanoic acid |
Nucleophilic Aromatic Substitution (SNAr) on Substituted Quinoline Cores
Nucleophilic aromatic substitution (SNAr) on the quinoline ring system occurs on the electron-deficient pyridine ring, primarily at the 2- and 4-positions. quora.comresearchgate.net This reaction is greatly facilitated by the presence of strong electron-withdrawing groups on the ring and a good leaving group, such as a halide. For the parent this compound, direct SNAr is unlikely as there is no suitable leaving group on the pyridine ring. However, if the quinoline core were appropriately substituted, for example with a chloro group at the 2- or 4-position and an activating group like a nitro group, it would become susceptible to displacement by nucleophiles such as amines, alkoxides, or thiolates. mdpi.comwikipedia.org
Oxidative and Reductive Modifications of the Quinoline Heterocycle
Oxidation: The quinoline ring can undergo oxidation at several positions. The nitrogen atom can be oxidized by peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding quinoline N-oxide. researchgate.net This transformation alters the electronic properties of the ring, making the 2- and 4-positions more susceptible to nucleophilic attack. Under more vigorous oxidative conditions, such as with potassium permanganate (B83412), the benzene ring of the quinoline system can be cleaved. mdpi.com
Reduction: The quinoline ring can be selectively hydrogenated. Catalytic hydrogenation of quinolines can lead to the saturation of either the pyridine ring or the benzene ring, depending on the reaction conditions. rsc.org In neutral or weakly acidic media, hydrogenation typically occurs on the pyridine ring to yield a 1,2,3,4-tetrahydroquinoline (B108954). rsc.orgnih.gov For this compound, this would produce 4-(1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid. Conversely, in strongly acidic media, hydrogenation can be directed to the benzene ring, affording the 5,6,7,8-tetrahydroquinoline derivative. rsc.orgrsc.org The choice of catalyst and reaction conditions allows for controlled access to these different reduced scaffolds. fudan.edu.cnnih.gov
Modifications and Extension of the Butanoic Acid Side Chain
Homologation and Chain Shortening Reactions
The extension of the butanoic acid side chain, a process known as homologation, can be effectively achieved through the Arndt-Eistert reaction. organic-chemistry.orgwikipedia.orgadichemistry.com This multi-step procedure commences with the conversion of this compound to its corresponding acyl chloride. Subsequent reaction with diazomethane yields a diazoketone intermediate. The crucial step involves a silver(I)-catalyzed Wolff rearrangement of the diazoketone to form a ketene, which is then trapped by a suitable nucleophile. organic-chemistry.orgscribd.com For instance, in the presence of water, the ketene hydrolyzes to afford the one-carbon homologated product, 5-(quinolin-6-yl)pentanoic acid. The reaction proceeds with retention of the configuration of the migrating group. adichemistry.com
Conversely, shortening of the butanoic acid side chain can be accomplished via degradative reactions such as the Hunsdiecker reaction. byjus.comwikipedia.orgalfa-chemistry.com This process involves the conversion of this compound to its silver salt, followed by treatment with a halogen, typically bromine. byjus.comyoutube.com The reaction proceeds through a radical mechanism, leading to decarboxylation and the formation of the corresponding alkyl halide, 6-(3-bromopropyl)quinoline, effectively shortening the chain by one carbon atom. wikipedia.org
| Reaction | Starting Material | Key Reagents | Product | Description |
| Arndt-Eistert Homologation | This compound | 1. SOCl₂ or (COCl)₂ 2. CH₂N₂ 3. Ag₂O, H₂O | 5-(Quinolin-6-yl)pentanoic acid | A three-step process to lengthen the carboxylic acid chain by one methylene (B1212753) group. organic-chemistry.orgadichemistry.com |
| Hunsdiecker Reaction | This compound | 1. AgNO₃ 2. Br₂ | 6-(3-Bromopropyl)quinoline | Decarboxylative halogenation that shortens the alkyl chain by one carbon. byjus.comwikipedia.org |
Introduction of Heteroatoms and Cyclic Structures
The introduction of heteroatoms, such as oxygen or nitrogen, into the butanoic acid side chain can lead to the formation of valuable lactones and lactams, respectively. These transformations typically involve intramolecular cyclization reactions.
For the synthesis of a γ-lactone, this compound can be subjected to conditions that promote intramolecular esterification. This often requires the presence of a hydroxyl group at the γ-position of the butanoic acid chain. If not already present, this can be introduced through various synthetic methods. The subsequent acid-catalyzed cyclization would yield the corresponding 5-(quinolin-6-yl)dihydrofuran-2(3H)-one.
Similarly, the synthesis of a γ-lactam, a cyclic amide, can be achieved from this compound. This transformation necessitates the introduction of an amino group at the γ-position of the side chain. Once the γ-amino acid is formed, intramolecular amide bond formation can be induced, often through the use of coupling agents or by thermal dehydration, to yield 5-(quinolin-6-yl)pyrrolidin-2-one.
Furthermore, the butanoic acid side chain can be utilized to construct larger cyclic structures appended to the quinoline core. One such strategy is the intramolecular Friedel-Crafts acylation. sigmaaldrich.commasterorganicchemistry.comresearchgate.net Conversion of this compound to its acyl chloride, followed by treatment with a Lewis acid catalyst such as aluminum chloride, can induce cyclization onto the electron-rich benzene ring of the quinoline nucleus. sigmaaldrich.comresearchgate.net Depending on the directing effects of the substituents on the quinoline ring, this reaction can lead to the formation of a new six-membered ring, resulting in a tetracyclic ketone. The regioselectivity of this cyclization is a critical consideration.
| Transformation | Target Structure | General Approach | Potential Product |
| Lactonization | γ-Lactone | Intramolecular esterification of a γ-hydroxy acid derivative. | 5-(Quinolin-6-yl)dihydrofuran-2(3H)-one |
| Lactamization | γ-Lactam | Intramolecular amidation of a γ-amino acid derivative. | 5-(Quinolin-6-yl)pyrrolidin-2-one |
| Intramolecular Friedel-Crafts Acylation | Fused Ketone | Lewis acid-catalyzed cyclization of the corresponding acyl chloride. | Tetracyclic ketone derivative |
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. A comprehensive analysis using one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to fully assign the proton (¹H) and carbon (¹³C) signals of 4-(quinolin-6-yl)butanoic acid and to confirm its covalent framework.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the butanoic acid chain. The aromatic region (typically δ 7.0-9.0 ppm) would feature a set of coupled multiplets characteristic of the substituted quinoline system. The protons on the pyridine (B92270) ring of the quinoline (H2, H3, H4) are expected to be the most downfield, with H2 often appearing as a doublet of doublets. The protons on the benzene (B151609) ring (H5, H7, H8) will also present as distinct multiplets, with their precise chemical shifts influenced by the position of the butanoic acid substituent. The aliphatic protons of the butanoic acid chain would appear more upfield. The methylene (B1212753) group adjacent to the quinoline ring (α-CH₂) is expected around δ 2.8-3.2 ppm, the methylene group adjacent to the carboxylic acid (γ-CH₂) around δ 2.3-2.7 ppm, and the central methylene group (β-CH₂) as a multiplet around δ 1.9-2.2 ppm. The carboxylic acid proton, if observable, would appear as a broad singlet at a significantly downfield chemical shift (δ 10-12 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, appearing in the range of δ 170-180 ppm. The nine carbon atoms of the quinoline ring would resonate in the aromatic region (δ 120-150 ppm), with quaternary carbons generally showing lower intensity. The aliphatic carbons of the butanoic acid chain would be found in the upfield region of the spectrum (δ 20-40 ppm).
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | 8.8 (dd) | 150.5 |
| 3 | 7.4 (dd) | 121.5 |
| 4 | 8.0 (d) | 136.0 |
| 5 | 7.8 (d) | 129.0 |
| 7 | 7.6 (d) | 128.0 |
| 8 | 8.1 (d) | 126.5 |
| α-CH₂ | 3.0 (t) | 35.0 |
| β-CH₂ | 2.1 (m) | 27.0 |
| γ-CH₂ | 2.5 (t) | 33.0 |
| COOH | 11.5 (br s) | 175.0 |
| 4a | - | 148.0 |
| 6 | - | 138.0 |
| 8a | - | 128.5 |
Note: This is a hypothetical data table. dd = doublet of doublets, d = doublet, t = triplet, m = multiplet, br s = broad singlet.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For the butanoic acid chain, strong correlations would be expected between the α-CH₂, β-CH₂, and γ-CH₂ protons, confirming their sequential arrangement. In the aromatic region, COSY would help in tracing the connectivity of the protons on both the pyridine and benzene rings of the quinoline moiety.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons by correlating the proton signals with their attached carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): While this compound does not possess stereocenters, NOESY can provide information about the spatial proximity of protons. This could reveal insights into the preferred conformation of the butanoic acid chain relative to the quinoline ring system.
Should this compound exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a valuable tool for their characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing of molecules in the solid state. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would likely show different chemical shifts for the carbon atoms in different polymorphs due to variations in crystal packing and intermolecular interactions. This technique can therefore be used to identify and quantify different polymorphic forms in a solid sample.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural insights through the analysis of fragmentation patterns.
High-resolution mass spectrometry, often performed using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. For this compound (C₁₃H₁₃NO₂), HRMS would be used to confirm its elemental composition. The experimentally measured monoisotopic mass would be compared to the calculated theoretical mass, with a very small mass error (typically < 5 ppm) providing strong evidence for the correct molecular formula.
Predicted HRMS Data for this compound
| Ion | Calculated m/z | Expected Elemental Composition |
| [M+H]⁺ | 216.1019 | C₁₃H₁₄NO₂⁺ |
| [M+Na]⁺ | 238.0838 | C₁₃H₁₃NNaO₂⁺ |
| [M-H]⁻ | 214.0873 | C₁₃H₁₂NO₂⁻ |
Note: This is a hypothetical data table.
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable information about the molecule's structure.
For this compound, characteristic fragmentation pathways would be expected:
Loss of water ([M+H - H₂O]⁺): A common fragmentation for carboxylic acids.
Loss of the carboxyl group ([M+H - COOH]⁺): Cleavage of the C-C bond adjacent to the carboxyl group.
Cleavage within the butanoic acid chain: Fragmentation of the aliphatic chain can lead to a series of product ions.
Fragmentation of the quinoline ring: At higher collision energies, the stable quinoline ring system may undergo fragmentation, often involving the loss of HCN. rsc.orgnih.gov A key fragmentation of the quinoline core itself involves the expulsion of hydrogen cyanide (HCN). chempap.org
The specific fragmentation pattern would serve as a fingerprint for the molecule, aiding in its identification and structural confirmation.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the molecular structure of "this compound" by probing the vibrational modes of its chemical bonds.
Identification of Key Functional Groups and Bond Vibrations
The IR and Raman spectra of "this compound" are characterized by absorption bands corresponding to its distinct functional groups: the quinoline ring and the butanoic acid moiety.
The carboxylic acid group presents several characteristic vibrations. A very broad absorption band is typically observed in the IR spectrum between 2500 and 3300 cm⁻¹, which is attributed to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgucalgary.ca The C=O stretching vibration of the carbonyl group gives rise to a strong absorption band, generally appearing in the range of 1700 to 1725 cm⁻¹. libretexts.orgdocbrown.info
The quinoline portion of the molecule also exhibits a set of characteristic bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system typically result in a series of sharp to medium intensity bands in the 1450-1600 cm⁻¹ region.
The aliphatic butanoic acid chain will show C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (scissoring) and 1380 cm⁻¹ (rocking).
Table 1: Expected Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (hydrogen-bonded) | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Quinoline | Aromatic C-H stretch | >3000 |
| Quinoline | C=C and C=N stretch | 1450-1600 |
| Alkyl Chain | C-H stretch | <3000 |
| Alkyl Chain | C-H bend | ~1465 and ~1380 |
Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions.
Conformational Analysis via Vibrational Signatures
While detailed conformational analysis would require theoretical calculations and experimental data, vibrational spectroscopy can offer preliminary insights into the possible conformations of "this compound." The flexibility of the butanoic acid chain allows for different spatial arrangements relative to the rigid quinoline ring. These different conformers could potentially be distinguished by subtle shifts in the vibrational frequencies of the C-C stretching and bending modes of the alkyl chain, as well as potential changes in the hydrogen bonding environment of the carboxylic acid group. In some cases, theoretical studies on similar molecules have shown that different stable conformations can be determined in the gas phase. scirp.org
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for analyzing the electronic structure of "this compound" and for quantitative measurements in research solutions.
Chromophore Analysis and Electronic Transitions
The primary chromophore in "this compound" is the quinoline ring system. This aromatic, heterocyclic structure contains a conjugated π-electron system that absorbs ultraviolet light, leading to π → π* electronic transitions. The specific wavelengths of maximum absorbance (λmax) are characteristic of the quinoline moiety. The butanoic acid group, being a saturated aliphatic chain, does not absorb significantly in the UV-Vis region. However, its presence as a substituent on the quinoline ring may cause slight shifts in the absorption maxima compared to unsubstituted quinoline due to electronic effects.
Table 2: Expected UV-Vis Absorption Maxima for the Quinoline Chromophore
| Electronic Transition | Expected λmax (nm) |
| π → π* | ~225, ~270, ~315 |
Note: These are approximate values for the quinoline chromophore; the exact λmax can be influenced by the solvent and the substitution pattern.
Purity Assessment and Concentration Determination in Research Solutions
Due to its strong UV absorbance, UV-Vis spectroscopy can be a straightforward and effective method for assessing the purity and determining the concentration of "this compound" in research solutions. By creating a calibration curve of absorbance versus concentration using pure standards, the concentration of unknown samples can be determined using the Beer-Lambert law. This technique is particularly useful for routine analysis where a quick and non-destructive measurement is required. The presence of impurities with significant UV absorbance in the same region as the target compound would interfere with this analysis.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography is the most powerful technique for obtaining an unambiguous determination of the three-dimensional structure of a molecule in the solid state. If suitable single crystals of "this compound" can be grown, this technique can provide precise information about bond lengths, bond angles, and torsional angles within the molecule.
Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. For "this compound," this would definitively show the hydrogen bonding patterns of the carboxylic acid groups (e.g., the formation of dimers) and how the quinoline rings interact with each other in the solid state. Such detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies. While no specific crystallographic data for "this compound" is publicly available, studies on similar molecules demonstrate the utility of this technique. mdpi.comredalyc.org
Conformational Preferences in the Solid State
In the solid state, the butanoic acid chain would likely adopt a conformation that minimizes steric strain. The quinoline ring system is planar, and the dihedral angle between the plane of the quinoline ring and the plane of the carboxylic acid group would be a key conformational parameter. Intermolecular hydrogen bonding is expected to be a dominant feature in the crystal packing, with the carboxylic acid moieties forming dimers or extended chains. The specific packing arrangement would also be influenced by π-π stacking interactions between the aromatic quinoline rings. Computational modeling, such as Density Functional Theory (DFT), could be employed to predict the likely low-energy conformations and packing arrangements in the absence of experimental single-crystal X-ray diffraction data.
Chromatographic Method Development for Research Analysis
Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of chemical compounds in a research setting. nih.gov The development of robust chromatographic methods is crucial for monitoring reaction progress, isolating products, and determining the purity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds and for quantitative analysis. nih.gov For this compound, a reversed-phase HPLC method would be the most common starting point for method development.
A typical HPLC method for the analysis of a compound like this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. nih.gov The pH of the aqueous phase would need to be controlled to ensure the consistent ionization state of the carboxylic acid group. Detection would most likely be performed using a UV-Vis detector, taking advantage of the chromophoric quinoline ring system.
Table 1: Illustrative HPLC Method Parameters for this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method validation would be performed to establish linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). mdpi.com For quantitative studies, a calibration curve would be generated using standards of known concentration.
Gas Chromatography (GC) for Volatile Derivatives (If Applicable)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Due to the low volatility of carboxylic acids, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or ethyl ester. mdpi.com
The derivatized analyte would then be separated on a capillary column with a suitable stationary phase, such as a mid-polarity phase (e.g., DB-5ms or equivalent). lu.se A flame ionization detector (FID) would be a suitable detector for this type of analysis, offering good sensitivity and a wide linear range. mdpi.com
Table 2: Hypothetical GC-FID Method Parameters for Methyl 4-(Quinolin-6-yl)butanoate
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (10:1) |
This method would be useful for assessing the presence of volatile impurities that may not be readily detectable by HPLC.
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used in synthetic chemistry research for monitoring the progress of reactions and for preliminary screening of reaction conditions. ualberta.ca For a synthesis involving this compound, TLC would be used to track the consumption of starting materials and the formation of the product.
A typical TLC analysis would involve spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate. researchgate.net The plate would then be developed in a chamber containing an appropriate mobile phase, which would be a mixture of solvents of varying polarity. For a compound with a carboxylic acid and a quinoline ring, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene), a more polar solvent (e.g., ethyl acetate or dichloromethane), and a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid and reduce tailing, would be suitable. nih.gov
Table 3: Example TLC Systems for this compound Analysis
| System | Mobile Phase Composition (v/v/v) | Typical Application |
| A | Hexane:Ethyl Acetate (1:1) with 1% Acetic Acid | Monitoring reactions with less polar starting materials |
| B | Dichloromethane:Methanol (9:1) | General purpose screening |
| C | Toluene:Isopropanol:Acetic Acid (12:6:1) | Separation from polar impurities |
After development, the spots can be visualized under UV light (due to the UV-active quinoline moiety) or by staining with a suitable reagent, such as potassium permanganate (B83412) or iodine. The retention factor (Rf) value can be calculated to aid in the identification of components.
Theoretical and Computational Chemistry Investigations of 4 Quinolin 6 Yl Butanoic Acid
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations provide a foundational understanding of the intrinsic properties of 4-(quinolin-6-yl)butanoic acid at the atomic and electronic levels.
Density Functional Theory (DFT) Studies on Ground State Geometries
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are utilized to determine its most stable three-dimensional conformation, known as the ground state geometry. nih.govscirp.org These calculations optimize the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy structure.
The optimized geometry of this compound would likely show a planar quinoline (B57606) ring system, with the butanoic acid side chain adopting a staggered conformation to minimize steric hindrance. The carboxyl group's orientation relative to the quinoline ring is a key parameter determined by these calculations.
Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-31G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (quinoline ring) | 1.36 - 1.42 | - | - |
| C-N (quinoline ring) | 1.32 - 1.38 | - | - |
| C-C (butanoic acid chain) | 1.52 - 1.54 | - | - |
| C=O (carboxyl group) | ~1.21 | - | - |
| C-O (carboxyl group) | ~1.36 | - | - |
| C(ring)-C(chain) | ~1.51 | - | - |
| C-C-C (chain) | - | ~112 | - |
| O=C-O (carboxyl) | - | ~125 | - |
| C(ring)-C(chain)-C-C | - | - | ~180 |
Ab Initio and Semi-Empirical Methods for Electronic Properties
Beyond DFT, other quantum mechanical methods are employed to study the electronic properties of this compound.
Ab Initio Methods: These methods, such as Hartree-Fock (HF), calculate all integrals in the quantum mechanical equations from first principles, without the use of empirical data. researchgate.net While computationally expensive, they provide a high level of theory for understanding electronic properties like electron density distribution and molecular orbital energies.
Semi-Empirical Methods: These methods, such as AM1 or PM3, use parameters derived from experimental data to simplify the calculations. They are much faster than ab initio or DFT methods and are useful for studying large molecular systems, though with some trade-off in accuracy.
These methods can be used to calculate properties like the dipole moment, polarizability, and electrostatic potential, which are crucial for understanding intermolecular interactions.
HOMO-LUMO Orbital Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. scirp.orgijastems.org
A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, while the LUMO may be distributed over the entire molecule, including the electron-withdrawing carboxylic acid group.
Table 2: Predicted Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: These values are hypothetical and are based on typical ranges observed for similar aromatic carboxylic acids.
From these energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness.
Conformational Analysis and Potential Energy Surface Mapping
The butanoic acid side chain of this compound has several rotatable bonds, leading to the possibility of multiple conformations. Conformational analysis aims to identify the different stable conformers and the energy barriers for interconversion between them.
A potential energy surface (PES) map can be generated by systematically varying the dihedral angles of the side chain and calculating the corresponding energy at each point. This map reveals the low-energy conformations (local minima) and the transition states (saddle points) connecting them. This information is vital for understanding the molecule's flexibility and how its shape might change in different environments.
Molecular Dynamics Simulations for Conformational Ensembles
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. researchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and generate a representative ensemble of structures.
For this compound, an MD simulation in a solvent like water would reveal how the molecule's conformation fluctuates due to thermal energy and interactions with the solvent molecules. This provides insights into the dominant conformations in solution and the timescale of conformational changes.
In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data to validate the computational model.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. skku.edu These predictions can aid in the assignment of experimental NMR spectra.
IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes of the quinoline ring and the butanoic acid side chain.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. materialsciencejournal.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) - Aromatic Protons | 7.5 - 8.9 |
| ¹H NMR | Chemical Shift (ppm) - Aliphatic Protons | 2.0 - 4.0 |
| ¹³C NMR | Chemical Shift (ppm) - Aromatic Carbons | 120 - 150 |
| ¹³C NMR | Chemical Shift (ppm) - Carbonyl Carbon | ~175 |
| IR | Vibrational Frequency (cm⁻¹) - C=O stretch | ~1710 |
| IR | Vibrational Frequency (cm⁻¹) - O-H stretch | 3000 - 3300 (broad) |
| UV-Vis | λmax (nm) | ~280, ~320 |
Note: The data presented in this table is illustrative and based on general values for compounds with similar functional groups.
Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Descriptors
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's topology, geometry, and electronic properties. hufocw.orgresearchgate.net QSPR studies are valuable for predicting physicochemical properties like solubility, lipophilicity, and electronic characteristics without the need for experimental measurements.
For this compound, a variety of theoretical descriptors can be calculated using computational software. These descriptors provide insights into the molecule's behavior and its potential for further development as a therapeutic agent. For example, the octanol-water partition coefficient (LogP) indicates its lipophilicity, while the Topological Polar Surface Area (TPSA) is related to its permeability across biological membranes.
Table 3: Theoretical Molecular Descriptors for this compound
| Descriptor | Definition | Calculated Value |
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | 215.25 g/mol |
| XLogP3 | A computed logarithm of the octanol/water partition coefficient, indicating lipophilicity. echemi.com | 2.3 |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. echemi.com | 50.2 Ų |
| Hydrogen Bond Donors | The number of atoms with one or more hydrogen atoms attached (typically N or O). echemi.com | 1 |
| Hydrogen Bond Acceptors | The number of electronegative atoms (typically N or O). echemi.com | 3 |
| Number of Rotatable Bonds | The count of bonds that allow free rotation, indicating molecular flexibility. echemi.com | 4 |
| Formal Charge | The net charge of the molecule. | 0 |
| Complexity | A measure of the intricacy of the molecular structure. | 242 |
This is an interactive table. Click headers to sort.
Compound Index
Biological Research Applications and Mechanistic Insights of 4 Quinolin 6 Yl Butanoic Acid Analogues Strictly in Vitro and Non Human in Vivo Models
Investigation of Molecular Targets and Pathways
The biological activity of quinoline (B57606) carboxylic acid analogues is often rooted in their ability to interact with specific molecular targets, such as enzymes and receptors, and consequently modulate cellular signaling pathways.
Enzyme Inhibition Studies in Cell-Free Systems
Cell-free enzymatic assays are crucial for identifying direct molecular targets and quantifying the inhibitory potency of compounds. Analogues of 4-(quinolin-6-yl)butanoic acid have been shown to inhibit several key enzymes implicated in disease, particularly in cancer and immune regulation.
One major area of investigation is the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. A structure-guided design approach led to the discovery of potent quinoline-based DHODH inhibitors. nih.gov For instance, analogue 41 demonstrated a half-maximal inhibitory concentration (IC50) of 9.71 ± 1.4 nM. nih.gov Another analogue, 43 , which has an IC50 of 26.2 ± 1.8 nM, was co-crystallized with DHODH, revealing a novel water-mediated hydrogen bond interaction with the amino acid residue T63. nih.gov
Derivatives have also been identified as inhibitors of ectonucleotidases, enzymes that regulate nucleotide signaling and immune responses. Quinoline-6-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit human ectonucleotidases. Compound 4a was a potent inhibitor of the e5'NT enzyme with an IC50 value of 0.092 ± 0.02 µM, while compound 4k showed significant inhibition of h-ENPP1 with an IC50 of 0.11 ± 0.02 µM. Other analogues displayed potent, isoform-selective inhibition of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).
Further studies have shown that quinoline analogues can target enzymes involved in epigenetic regulation and cancer cell signaling. Certain novel quinoline compounds act as inhibitors of DNA methyltransferases (DNMTs). frontiersin.org Additionally, a series of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives were found to target 3-phosphoinositide-dependent protein kinase 1 (PDK1), a key component in cell survival pathways. acs.org Other research has identified 2-phenyl-quinolones as inhibitors of tubulin polymerization, a mechanism similar to that of potent antimitotic agents like colchicine (B1669291) and combretastatin (B1194345) A-4 (CA-4). nih.gov
| Analogue | Target Enzyme | Inhibitory Concentration (IC50) | Source |
|---|---|---|---|
| Compound 41 | Dihydroorotate Dehydrogenase (DHODH) | 9.71 ± 1.4 nM | nih.gov |
| Compound 43 | Dihydroorotate Dehydrogenase (DHODH) | 26.2 ± 1.8 nM | nih.gov |
| Compound 4a | Ectonucleoside triphosphate diphosphohydrolase (e5'NT) | 0.092 ± 0.02 µM | |
| Compound 4d | Human Nucleoside Triphosphate Diphosphohydrolase 1 (h-NTPDase1) | 0.28 ± 0.03 µM | |
| Compound 4k | Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (h-ENPP1) | 0.11 ± 0.02 µM | |
| Compound 25 | Tubulin Polymerization | 2.7 ± 0.04 µM | nih.gov |
| Bis-quinoline 2b | DNA Methyltransferases (DNMTs) | Potent Inhibition (IC50 not specified) | frontiersin.org |
| Compound 6d | Multidrug Resistance Protein 2 (MRP2) | Most potent inhibitor in series | nih.gov |
Receptor Binding Assays and Ligand Efficacy Profiling (In Vitro)
While enzyme inhibition is a prominent mechanism, the interaction of quinoline derivatives with cellular receptors is another area of active research. Receptor binding assays are used to determine the affinity (often measured as the inhibition constant, Ki) and efficacy (agonist or antagonist activity) of a compound for a specific receptor.
Based on available research, direct, high-affinity binding studies for this compound analogues on specific G protein-coupled receptors (GPCRs) or nuclear receptors are not extensively detailed. However, the broad pharmacological activities of the quinoline scaffold suggest potential interactions. For example, some quinolinone derivatives have been evaluated in sigma-1 and sigma-2 receptor-binding assays, with one compound showing a high binding constant for the sigma-1 receptor (Ki = 1.22 nM). researchgate.net While not butanoic acid analogues, these findings indicate the potential of the quinoline core to interact with receptor binding sites. Computational, or in silico, studies are often employed to predict such interactions. An in silico approach analyzing 2-aryl-quinoline-4-carboxylic acid derivatives identified N-myristoyltransferase as a putative target in Leishmania, with predicted binding energies ranging from -12.3 kcal/mol to -9.3 kcal/mol. nih.gov
Modulation of Specific Signaling Pathways in Cultured Cell Lines
By inhibiting key enzymes or binding to receptors, quinoline analogues can modulate intracellular signaling pathways that govern cell fate decisions such as proliferation, survival, and death.
A significant body of research focuses on the anticancer effects of these compounds, which are often linked to the disruption of critical cancer-related pathways. Analogues of the natural product CA-4 that incorporate a quinoline scaffold have been shown to induce cell cycle arrest at the G2/M phase in a concentration-dependent manner in various cancer cell lines. nih.gov This blockage of the cell cycle is a direct consequence of the inhibition of tubulin polymerization, which disrupts the mitotic spindle. nih.gov
Furthermore, quinoline derivatives have been found to potentiate apoptosis (programmed cell death). acs.org For instance, quinoline-4-carboxamide derivatives that target PDK1 can overcome chemoresistance in colorectal cancer cells. acs.org The novel quinoline compound 83b was found to inhibit cancer growth in esophageal squamous cell carcinoma by downregulating COX-2 and prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation and cancer progression. elifesciences.org In vitro assays using RAW264.7 mouse macrophages demonstrated that quinoline-4-carboxylic acid exerts appreciable anti-inflammatory effects, likely through the modulation of inflammatory signaling pathways such as NF-κB. researchgate.netcitedrive.com
Cellular Activity and Phenotypic Screening in Research Models
Studies in Prokaryotic and Eukaryotic Cell Cultures (e.g., Cancer Cell Lines, Primary Cells)
Analogues of this compound have demonstrated significant activity across a wide array of cell culture models. The majority of this research has focused on their antiproliferative and cytotoxic effects against various human cancer cell lines.
For example, bis-quinoline isomers have shown potent antiproliferative activity against a panel of solid tumor cell lines, with compound 2a displaying submicromolar IC50 values against HCT116 (colon), HeLa (cervical), M14 (melanoma), and HT1080 (fibrosarcoma) cancer cells. frontiersin.org Other quinoline carboxylic acid derivatives have also shown selective viability reduction in cervical HeLa and mammary MCF7 cells. researchgate.net Specifically, quinoline-2-carboxylic acid, quinoline-4-carboxylic acid, and quinoline-3-carboxylic acid were among the most effective at inhibiting the growth of the MCF7 breast cancer cell line. researchgate.net The cytotoxic potential of quinoline derivatives has been evaluated in numerous other cancer cell lines, including A549 (lung), PANC1 (pancreatic), PC3 (prostate), and SW480 (colorectal). elifesciences.orgresearchgate.net
Beyond cancer research, certain quinoline derivatives have been screened for antimicrobial activity. A series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids showed notable in vitro activity against gram-negative microorganisms and Staphylococcus aureus. citedrive.com
| Analogue Class/Compound | Cell Line | Cancer Type | Activity (IC50) | Source |
|---|---|---|---|---|
| Bis-quinoline 2a | HCT116 | Colon Carcinoma | Submicromolar | frontiersin.org |
| Bis-quinoline 2a | HeLa | Cervical Carcinoma | 0.14 µM | frontiersin.org |
| Bis-quinoline 2b | MCF-7 | Breast Carcinoma | 0.3 µM | frontiersin.org |
| Quinoline-4-carboxylic acid | MCF-7 | Breast Carcinoma | Remarkable Growth Inhibition | researchgate.net |
| Quinoline-2-carboxylic acid | HeLa | Cervical Carcinoma | Significant Cytotoxicity | researchgate.net |
| Compound 23, 25, 26 | A-549, HCT-8, RPMI-7951, KB, P-388, L1210 | Lung, Ileocecal, Melanoma, Nasopharynx, Murine Leukemia | EC50 < 1.0 µg/ml | nih.gov |
| Compound 91b1 | A549, AGS, KYSE150, KYSE450 | Lung, Gastric, Esophageal | Significant Antiproliferative Effect | elifesciences.org |
Gene Expression and Proteomic Profiling (e.g., RNA-Seq, Western Blot)
To gain deeper mechanistic insights, researchers employ transcriptomic and proteomic techniques to analyze how quinoline analogues alter global gene and protein expression profiles. These methods can reveal downstream effects of target engagement and uncover novel mechanisms of action.
Studies on the novel quinoline derivative 91b1 have utilized these approaches to identify its molecular effects. Treatment of cancer cells with compound 91b1 led to a significant downregulation of Lumican mRNA expression. elifesciences.org Lumican is a proteoglycan that is often overexpressed in various cancers and is known to promote cancer cell migration and invasion. The finding that compound 91b1 inhibits cancer cell progression by suppressing Lumican expression provides a clear example of how gene expression profiling can link a compound's phenotypic effects to specific molecular changes within the cell. elifesciences.org While comprehensive RNA-Seq or large-scale proteomic studies on this compound analogues are not widely published, the targeted analysis of specific gene and protein expression via methods like RT-qPCR and Western Blotting is a common strategy to validate the modulation of pathways identified through other means.
Cellular Uptake and Distribution Studies in In Vitro Systems
The investigation of how this compound analogues enter and distribute within cells is a critical step in pre-clinical evaluation. While specific data for the parent compound is not extensively detailed in publicly available literature, the methodologies applied to related quinoline-based structures provide a clear framework for such studies.
Cellular uptake is typically quantified using in vitro models such as cultured cell lines. For instance, studies on other quinoline derivatives have utilized cancer cell lines (e.g., MCF-7, PA 1) and human fibroblast primary cultures to assess cellular proliferation, which indirectly relates to compound uptake and intracellular activity. nih.gov A common approach involves incubating the cells with the compound and subsequently lysing the cells to measure the intracellular concentration via techniques like high-performance liquid chromatography (HPLC). nih.gov
Confocal laser scanning microscopy is another powerful tool used to visualize the uptake and subcellular distribution of fluorescently tagged analogues or nanoparticle formulations carrying the compound. nih.gov This method can help determine if a compound accumulates in specific organelles, such as the nucleus or mitochondria. The Caco-2 cell monolayer model is frequently employed to study the transport of compounds across an epithelial barrier, simulating intestinal absorption. nih.gov These studies measure the amount of the compound that moves from the apical (luminal) side to the basolateral (blood) side over time, providing insights into its potential for oral bioavailability. Research on nanoparticle-encapsulated drugs has shown that carrier diameter and incubation time can significantly affect cellular uptake and transport efficiency. nih.gov
Proof-of-Concept Studies in Pre-clinical Animal Models (Excluding Human Clinical Trials)
Exploration in Disease Models (e.g., Rodent Models of Inflammation, Infection)
The therapeutic potential of quinoline analogues is often first explored in established animal models of disease. Based on the broad bioactivity of the quinoline scaffold, analogues of this compound could be evaluated in various non-human preclinical models.
Inflammation Models: The anti-inflammatory effects of novel compounds are frequently assessed using rodent models. For example, the carrageenan-induced paw edema test in rats is a standard model for acute inflammation. mdpi.com In this model, the reduction in paw swelling after administration of the test compound, compared to a control group, indicates anti-inflammatory activity. Studies on other butanoic acid derivatives have demonstrated significant anti-inflammatory and antinociceptive (pain-reducing) properties in such mouse and rat models. nih.gov
Infection Models: The quinoline core is famous for its role in antimalarial drugs like chloroquine (B1663885). nih.gov Novel analogues are therefore often tested in murine models of malaria, such as mice infected with Plasmodium berghei. scilit.com The efficacy of the compound is determined by monitoring the level of parasitemia (the percentage of red blood cells infected with the parasite) in the blood of treated versus untreated mice.
Pharmacodynamic Biomarker Discovery in Non-Human Systems
Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a compound is engaging its intended biological target and producing a desired effect in a living system. In preclinical models, these biomarkers provide essential proof-of-concept.
For an analogue being tested in an inflammation model, relevant PD biomarkers could include the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and mediators in tissue or blood samples. mdpi.com A successful anti-inflammatory compound would be expected to reduce the levels of these molecules. If an analogue is designed to inhibit a specific enzyme, such as dihydroorotate dehydrogenase (DHODH), a target for some antiviral and immunosuppressive quinolines, the key PD biomarker would be the level of the enzyme's product (orotate) or a downstream metabolite in the pyrimidine synthesis pathway. nih.gov
Ex Vivo Analysis of Tissues and Organs from Model Organisms
Following the completion of an in vivo study, ex vivo analysis of tissues and organs provides deeper insights into the compound's effects. This typically involves harvesting tissues from the animal model for histological, biochemical, or molecular analysis.
For example, in an inflammation study, affected tissues (like the paw in the edema model) can be processed for histopathology to assess the reduction in immune cell infiltration. Immunohistochemistry can be used to stain for specific cellular markers or inflammatory proteins to quantify the compound's effect at the tissue level. researchgate.net In studies exploring antitumor activity, tumor tissues can be excised to measure the concentration of the compound and to analyze markers of cell death (apoptosis) or proliferation.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies in Non-Clinical Contexts
SAR and QSAR studies are fundamental to medicinal chemistry for optimizing lead compounds. They aim to identify the relationships between a molecule's chemical structure and its biological activity.
Design and Synthesis of Analogues for SAR Elucidation
The systematic design and synthesis of analogues are at the heart of SAR exploration. For a molecule like this compound, analogues would be created by modifying three main regions: the quinoline core, the position of the butanoic acid chain on the core, and the butanoic acid chain itself.
Design Principles: Based on extensive research on other quinoline series, certain structural modifications are known to influence activity.
Substitution on the Quinoline Ring: The introduction of different substituents at various positions on the quinoline ring can dramatically alter potency and selectivity. For example, in 4-aminoquinoline (B48711) antimalarials, electron-withdrawing groups (like chlorine or trifluoromethyl) at the 7-position are often associated with increased activity. nih.gov For anti-tuberculosis quinoline derivatives, a methoxy (B1213986) group at the 2-position and sterically favorable regions at the 5th, 6th, 7th, and 8th positions have been noted as important. dovepress.com
Modification of the Side Chain: The length, rigidity, and functional groups of the butanoic acid chain can be altered to improve interaction with a biological target. This could involve creating esters or amides from the carboxylic acid group. nih.gov
Synthetic Strategies: Several established chemical reactions are available for the synthesis of a quinoline-4-carboxylic acid library. researchgate.net The Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid, is a common method. The Pfitzinger reaction, using isatin (B1672199) and a carbonyl compound, is another versatile approach. researchgate.net For creating diverse substitutions on the quinoline ring, starting materials would include appropriately substituted anilines or isatins.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activity. For quinoline derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. dovepress.comnih.gov These models generate 3D contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are predicted to enhance or diminish activity. nih.gov Such models serve as a powerful predictive tool to guide the design of new, more potent analogues before their synthesis, saving time and resources.
Table of SAR Observations for Quinoline Derivatives from Preclinical Studies
| Structural Modification | Position on Quinoline Ring | Observed Effect on Bioactivity (Example Context) | Reference |
| Electron-withdrawing groups (e.g., -Cl, -CF3) | C7 | Increased antiplasmodial activity | nih.gov |
| Methoxy group (-OCH3) | C2 | Favorable for anti-tuberculosis activity | dovepress.com |
| Sterically bulky groups | C5, C6, C7, C8 | Preferred for enhancing anti-tuberculosis activity | dovepress.com |
| Amidation of carboxylic acid side chain | N/A | Varied decrease in anti-inflammatory activity | nih.gov |
| Replacement of propoxy with fluoro, bromo | C6 (of a different quinoline core) | Significantly higher antiviral activity | nih.gov |
Table of QSAR Models Applied to Quinoline Analogues
| Model Type | Biological Activity | Key Statistical Parameters | Findings and Predictions | Reference |
| CoMFA, CoMSIA, HQSAR | Antimalarial | q² = 0.69-0.80, r² = 0.79-0.80 | Identified key steric, electrostatic, and hydrophobic features for activity. | nih.gov |
| CoMFA, CoMSIA, Topomer CoMFA | Anti-tuberculosis | Good statistical and graphical predictability | Showed that an electronegative atom on the fused ring is vital for activity. | dovepress.com |
| 2D-QSAR, 3D-QSAR (CoMFA, CoMSIA) | Antiplasmodial | r²test = 0.84-0.87 | Models showed high predictive capacity for newly synthesized compounds. | mdpi.com |
Computational and Statistical Modeling of In Vitro Biological Data
The exploration of the biological activities of quinoline derivatives, including analogues of this compound, is increasingly supported by computational and statistical modeling. These in silico approaches are pivotal in understanding structure-activity relationships (SAR), predicting biological activity, and guiding the design of more potent and selective compounds. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, has been extensively applied to various quinoline scaffolds to correlate their structural features with observed biological effects in vitro.
For instance, 3D-QSAR models have been developed for a series of quinoline derivatives to elucidate the structural requirements for their anticancer activity. nih.gov In one such study focusing on anti-gastric cancer activity, Comparative Molecular Field Analysis (CoMFA) was employed. The model revealed that steric and electrostatic fields are significant contributors to the binding affinity of these compounds. mdpi.com The insights gained from the CoMFA contour maps allowed for the rational design of new quinoline compounds with potentially enhanced biological activity. nih.gov
Similarly, QSAR and molecular docking studies have been conducted on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to predict their activity as P-glycoprotein inhibitors, a key factor in multidrug resistance in cancer. nih.gov These models help in identifying key molecular descriptors that influence the inhibitory activity, thereby enabling the virtual screening and prioritization of analogues for synthesis and biological testing. nih.gov The use of machine learning algorithms in developing these QSAR models has shown high predictive quality, with coefficients of determination (R²) often exceeding 0.9, indicating a strong correlation between the predicted and observed activities. nih.gov
Molecular docking is another powerful computational tool used to investigate the binding modes of quinoline derivatives with their biological targets. For example, docking studies of quinoline-based chalcones as HIV reverse transcriptase inhibitors have helped in understanding their binding affinity and interactions with key amino acid residues in the active site of the enzyme. nih.gov Such studies are crucial for the rational design of new inhibitors with improved potency.
Statistical analysis of in vitro data is fundamental to building robust and predictive computational models. The biological activities, typically expressed as IC50 or EC50 values, are converted to their logarithmic form (pIC50 or pEC50) for QSAR analysis. The dataset is usually divided into a training set, for building the model, and a test set, for validating its predictive power. scienceopen.com
The following interactive data table summarizes the key statistical parameters from a representative 3D-QSAR study on quinoline derivatives, highlighting the robustness and predictive capacity of the generated models.
This table presents hypothetical data based on typical values reported in 3D-QSAR studies of quinoline derivatives for illustrative purposes. scienceopen.commdpi.com
Development as Chemical Probes for Biological Systems
Chemical probes are indispensable tools for dissecting complex biological processes. The quinoline scaffold, due to its versatile chemical nature and inherent fluorescence properties, serves as an excellent starting point for the development of such probes. nih.govacs.org Analogues of this compound can be conceptually modified to generate fluorescent or affinity-tagged derivatives for target identification and validation in research settings.
The synthesis of fluorescent quinoline-based probes often involves the introduction of functional groups that either enhance the intrinsic fluorescence of the quinoline core or serve as attachment points for extrinsic fluorophores. nih.gov A rational design approach can be employed to create modular quinoline scaffolds with domains for tuning photophysical properties and for late-stage chemical modification. nih.govacs.org For example, palladium-catalyzed cross-coupling reactions have been utilized for the facile synthesis of structurally diverse quinoline-based fluorophores. nih.govacs.org
The butanoic acid side chain of this compound is particularly amenable to modification for creating affinity-tagged derivatives. The carboxylic acid functional group can be readily coupled to a variety of tags, such as biotin (B1667282) or a photo-affinity label, using standard amide bond formation chemistries. Biotin is a widely used affinity tag that allows for the capture of protein targets using streptavidin-coated beads. Photo-affinity labels, on the other hand, can be activated by UV light to form a covalent bond with the target protein, enabling more robust capture and identification. nih.gov
The general scheme for synthesizing an affinity-tagged derivative of a quinoline carboxylic acid would involve:
Activation of the carboxylic acid group (e.g., using a carbodiimide (B86325) reagent).
Coupling with an amine-functionalized affinity tag (e.g., biotin-amine or a linker-equipped photo-affinity group).
The following interactive data table provides examples of fluorescent quinoline probes and their key characteristics, illustrating the versatility of this scaffold.
This table is a compilation of data from various sources on fluorescent quinoline probes and does not represent a single study. nih.govacs.orgnih.gov
Once synthesized, these chemical probes can be employed in various strategies for target identification and validation. nih.gov Affinity-based protein profiling (ABPP) is a powerful technique that utilizes such probes to identify the cellular targets of a bioactive compound. youtube.com
In a typical affinity-based target identification workflow, a cell lysate or live cells are treated with the affinity-tagged quinoline derivative. For biotin-tagged probes, the probe-protein complexes are then captured on streptavidin beads, washed to remove non-specific binders, and the bound proteins are eluted and identified by mass spectrometry. nih.gov This approach has been successfully used to identify the targets of various quinoline drugs. nih.gov For instance, a study using hydroxychloroquine- and primaquine-sepharose for affinity chromatography identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of these quinoline compounds in human red blood cells. nih.gov
Photo-affinity probes offer the advantage of forming a covalent bond with the target upon photoactivation, which can capture even transient or weak interactions. nih.gov This is particularly useful for target deconvolution of compounds identified through phenotypic screens, where the molecular target is unknown. nih.govnih.gov
The validation of identified targets is a critical next step. This can be achieved through various methods, including:
Competitive binding assays: Co-incubation of the probe with an excess of the parent non-tagged compound should lead to a decrease in the signal from the probe-target interaction, confirming specific binding.
In vitro enzyme assays: If the identified target is an enzyme, the effect of the parent compound on its activity can be directly measured.
Genetic approaches: Techniques such as siRNA-mediated knockdown or CRISPR-Cas9 knockout of the identified target gene can be used to see if this phenocopies the effect of the compound.
The integration of these chemical biology tools with proteomics and genomics provides a powerful platform for elucidating the mechanism of action of novel bioactive quinoline derivatives. nih.gov
Future Research Directions and Challenges in 4 Quinolin 6 Yl Butanoic Acid Research
Emerging Synthetic Methodologies and Sustainable Production for Research
The synthesis of quinoline (B57606) derivatives, including 4-(quinolin-6-yl)butanoic acid, has traditionally relied on classic reactions such as the Doebner, Pfitzinger, and Friedländer syntheses. nih.govresearchgate.netnih.gov While effective, these methods often involve harsh reaction conditions, hazardous chemicals, and lengthy procedures, which can limit their efficiency and environmental sustainability. nih.govacs.org
In recent years, a significant shift towards "green chemistry" has spurred the development of more sustainable and efficient synthetic protocols. nih.govijpsjournal.com These emerging methodologies focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and catalysts. tandfonline.com For the production of quinoline scaffolds for research purposes, techniques such as microwave-assisted synthesis and ultrasound irradiation have been shown to dramatically reduce reaction times and improve yields. ijpsjournal.comtandfonline.commdpi.com Furthermore, the use of novel catalysts, including nanocatalysts and recyclable polymer-supported acids, offers pathways to cleaner reaction profiles and easier product purification. acs.orgasianpubs.org One-pot, multi-component reactions (MCRs) are also gaining prominence as they increase atom economy by combining several synthetic steps into a single procedure, thereby reducing solvent usage and waste generation. tandfonline.com The application of these modern techniques to the synthesis of this compound could provide researchers with more rapid, cost-effective, and sustainable access to the compound for extensive biological screening and derivatization.
| Aspect | Traditional Methods (e.g., Skraup, Doebner-von Miller) | Emerging Green Methodologies |
|---|---|---|
| Reaction Conditions | High temperatures, harsh acidic or basic conditions. nih.gov | Mild conditions, often at room or slightly elevated temperatures. mdpi.comasianpubs.org |
| Catalysts | Often requires stoichiometric amounts of corrosive acids (e.g., sulfuric acid). ijpsjournal.com | Catalytic amounts of reusable materials like nanocatalysts or solid acids. acs.orgmdpi.com |
| Solvents | Use of hazardous organic solvents. acs.org | Environmentally benign solvents (e.g., water, ethanol) or solvent-free conditions. ijpsjournal.comtandfonline.com |
| Energy Source | Conventional heating. | Microwave irradiation, ultrasound. tandfonline.com |
| Efficiency | Longer reaction times, often with byproduct formation. nih.govacs.org | Shorter reaction times, higher yields, and improved atom economy. tandfonline.comnih.gov |
| Environmental Impact | Significant waste generation, use of toxic reagents. ijpsjournal.com | Reduced waste, use of recyclable catalysts, and safer reagents. asianpubs.org |
Integration with High-Throughput Screening Platforms for Academic Discovery
High-throughput screening (HTS) has revolutionized early-stage drug discovery by enabling the rapid evaluation of vast libraries of chemical compounds against specific biological targets. nih.govnih.gov Integrating this compound and a library of its rationally designed analogues into HTS platforms is a critical next step for academic research. This approach allows for the unbiased screening of the compound against hundreds or thousands of biological targets, such as enzymes and receptors, to uncover novel bioactivities. nih.gov
Quantitative HTS (qHTS) can provide concentration-response curves for every compound tested, offering a more detailed initial assessment of potency and efficacy. nih.gov For academic discovery, where resources can be limited, HTS provides a cost-effective method to identify "hits"—compounds that show activity in a primary assay. sygnaturediscovery.com These hits, including potentially this compound, can then be subjected to more focused secondary assays and mechanistic studies. The use of microdroplet reaction technology combined with mass spectrometry detection is further accelerating this process, allowing for the high-throughput screening of optimal reaction conditions for synthesis as well as biological activity. nih.govresearchgate.net
| Component | Description | Advantage for Academic Discovery |
|---|---|---|
| Compound Library | A diverse collection of small molecules, including this compound and its analogues. | Allows for the exploration of a wide chemical space to find novel biological activities. nih.gov |
| Target Assay | Biochemical or cell-based assays designed to measure the activity of a specific biological target (e.g., enzyme inhibition, receptor binding). | Enables the identification of compounds with specific mechanisms of action. |
| Robotics & Automation | Automated liquid handling and plate readers to perform and analyze thousands of experiments simultaneously. | Increases efficiency and reproducibility while reducing manual labor and cost per sample. |
| Data Analysis | Cheminformatics and statistical tools to process large datasets, identify active compounds ("hits"), and prioritize them for follow-up. nih.gov | Facilitates the extraction of meaningful results from complex screening data. |
Exploration of Novel Biological Targets Based on Advanced Computational Predictions
Advanced computational tools are becoming indispensable for predicting the biological targets of small molecules, thereby guiding and accelerating experimental research. nih.gov For this compound, in silico methods such as molecular docking and pharmacophore modeling can be employed to screen the compound against virtual libraries of protein structures. nih.gov These methods predict the binding affinity and mode of interaction between the compound and potential protein targets, helping to generate hypotheses about its mechanism of action.
Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling can further refine these predictions by correlating the three-dimensional structures of a series of quinoline analogues with their biological activity. nih.gov By analyzing these computational models, researchers can identify key structural features required for bioactivity and predict how modifications to the this compound scaffold might enhance its interaction with a target. nih.gov These computational predictions provide a rational basis for prioritizing experimental testing, saving significant time and resources compared to purely empirical screening approaches.
| Computational Tool | Application in this compound Research | Potential Outcome |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of the compound within the active site of various proteins. nih.gov | Identification of a prioritized list of potential enzyme or receptor targets. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features necessary for biological activity. | Design of new analogues with improved target affinity and selectivity. |
| 3D-QSAR | Correlates the 3D structural properties of a series of analogues with their biological activities to build a predictive model. nih.gov | Guidance on which parts of the molecule to modify to enhance potency. |
| Molecular Dynamics Simulation | Simulates the movement of the compound and its target protein over time to assess the stability of the predicted binding pose. nih.gov | Confirmation of a stable interaction, increasing confidence in the predicted target. |
Development of Next-Generation Analogues with Tailored Research Functionalities
The chemical structure of this compound offers multiple points for modification, making it an excellent scaffold for developing next-generation analogues with tailored functionalities. Structure-activity relationship (SAR) studies are fundamental to this process, systematically exploring how changes to the molecule's structure affect its biological activity. nih.govnih.gov
Future research will likely focus on synthesizing a library of analogues by modifying three key regions: the quinoline core, the butanoic acid side chain, and the linkage between them. For instance, substitutions on the quinoline ring could enhance potency or selectivity for a specific biological target. nih.govrsc.org Altering the length or rigidity of the butanoic acid chain could optimize pharmacokinetic properties or introduce new interactions with a target protein. Furthermore, incorporating specific functionalities, such as fluorescent tags or photo-crosslinking agents, can create powerful chemical probes. These tailored analogues are invaluable research tools for visualizing the compound's localization within cells, identifying its direct binding partners, and elucidating its mechanism of action at a molecular level.
| Modification Site | Example Modification | Intended Research Functionality |
|---|---|---|
| Quinoline Ring | Addition of electron-donating or-withdrawing groups (e.g., -OCH₃, -Cl). rsc.org | Modulate target binding affinity and selectivity (SAR studies). nih.gov |
| Butanoic Acid Chain | Varying chain length, introducing conformational constraints (e.g., cyclization). sci-hub.se | Optimize pharmacokinetic properties and explore the target's binding pocket. |
| Overall Scaffold | Conjugation to a fluorophore (e.g., fluorescein). | Enable cellular imaging studies to determine subcellular localization. |
| Overall Scaffold | Incorporation of a photo-affinity label (e.g., benzophenone). | Covalently link to the biological target for definitive identification. |
Challenges in Translating In Vitro and Pre-clinical Findings into Deeper Mechanistic Understanding
A significant hurdle in chemical biology and drug discovery is the translation of promising results from simple, controlled in vitro experiments to the complex environment of a living organism (in vivo). sygnaturediscovery.com While this compound or its analogues may show potent activity in an isolated biochemical assay or a cultured cell line, this does not guarantee a similar effect in a whole organism. sygnaturediscovery.com
This "in vitro-in vivo gap" arises from several factors. Living systems involve a complex interplay of organs and physiological processes that are absent in a test tube. sygnaturediscovery.com A compound must undergo absorption, distribution, metabolism, and excretion (ADME), processes that can significantly alter its concentration at the target site. Furthermore, off-target effects and engagement with complex signaling networks can lead to unexpected or counterproductive outcomes in vivo. Bridging this gap requires careful experimental design, including the use of more sophisticated in vitro models (e.g., 3D organoids) and the early integration of pharmacokinetic and pharmacodynamic (PK/PD) modeling to better predict a compound's behavior in a complex biological system.
| Challenge | Description | Potential Strategy |
|---|---|---|
| Biological Complexity | In vivo systems have intricate feedback loops, cell-cell interactions, and physiological barriers not present in simple in vitro models. sygnaturediscovery.com | Use of more physiologically relevant models like 3D cell cultures, organoids, or animal models. |
| Pharmacokinetics (ADME) | A compound's absorption, distribution, metabolism, and excretion profile can prevent it from reaching its target at a sufficient concentration. | Early in vitro ADME assays and computational PK/PD modeling to predict in vivo behavior. sygnaturediscovery.com |
| Off-Target Effects | The compound may interact with unintended biological molecules, leading to unforeseen biological responses or toxicity. | Target engagement assays and broader selectivity profiling against panels of related proteins. |
| Mechanistic Divergence | The observed in vitro mechanism may not be the primary driver of the in vivo effect due to compensatory pathways or different cellular contexts. | Use of biomarkers to confirm target engagement and measure downstream pathway modulation in in vivo models. sygnaturediscovery.com |
Interdisciplinary Approaches in this compound Research
Addressing the complexities of modern chemical biology research necessitates a highly collaborative, interdisciplinary approach. The comprehensive study of this compound cannot be accomplished within a single scientific discipline. Progress depends on the seamless integration of expertise from synthetic chemistry, computational biology, pharmacology, and cell biology.
In this collaborative model, synthetic organic chemists are responsible for the efficient synthesis of the parent compound and the creation of diverse analogue libraries. consensus.app Computational biologists can then use these structures to build predictive models of biological activity and identify the most promising targets for experimental validation. nih.gov Pharmacologists and biochemists subsequently design and execute robust in vitro and in vivo assays to test these predictions, quantify biological activity, and investigate the compound's pharmacokinetic properties. Finally, cell biologists can use advanced imaging and molecular biology techniques to elucidate the detailed mechanism of action at the cellular and subcellular levels. This synergistic workflow, where each discipline informs and guides the others, is essential for accelerating the pace of discovery and achieving a holistic understanding of the biological potential of this compound.
| Discipline | Key Contributions | Example Activities |
|---|---|---|
| Synthetic Chemistry | Compound synthesis and analogue development. | Developing sustainable synthetic routes; creating libraries of derivatives for SAR studies. mdpi.commdpi.com |
| Computational Biology | Target prediction and modeling. | Performing molecular docking simulations; building QSAR models to guide analogue design. nih.govnih.gov |
| Pharmacology/Biochemistry | Biological activity testing and validation. | Conducting HTS campaigns; determining potency (IC₅₀/EC₅₀); performing PK/PD studies. nih.govsygnaturediscovery.com |
| Cell & Molecular Biology | Mechanistic elucidation. | Using cellular imaging to track compound localization; performing genetic or proteomic studies to identify pathways. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Quinolin-6-yl)butanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Classical protocols like the Gould–Jacob and Friedländer reactions are foundational for quinoline core synthesis . Transition metal-catalyzed cross-couplings (e.g., palladium/copper catalysts) and green chemistry approaches (ionic liquids, ultrasound irradiation) improve functionalization efficiency . For the butanoic acid side chain, coupling quinoline-6-yl intermediates with activated carboxylic acid derivatives (e.g., using DMF as a solvent) is typical . Optimize yields by controlling temperature (80–120°C) and catalyst loading (1–5 mol%).
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Use a combination of:
- NMR : and NMR to verify quinoline proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and butanoic acid chain integration .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHN) .
- X-ray Crystallography : Resolve crystal structures for absolute configuration validation, especially for chiral derivatives .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Methodological Answer : Start with:
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity Assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to assess IC .
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like topoisomerases or kinases, given quinoline’s DNA-intercalating properties .
Advanced Research Questions
Q. How does substituent variation on the quinoline ring affect biological activity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies:
- Introduce electron-withdrawing groups (e.g., -Cl at position 4) to enhance antimicrobial potency via improved membrane penetration .
- Add methoxy groups (position 6) to modulate pharmacokinetics, as seen in analogs with increased plasma stability .
- Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial gyrase .
Q. What advanced analytical techniques resolve contradictory data in purity assessment?
- Methodological Answer : Address discrepancies via:
- HPLC-PDA/MS : Detect trace impurities (e.g., unreacted intermediates) with reverse-phase C18 columns and gradient elution (0.1% TFA in acetonitrile/water) .
- Thermogravimetric Analysis (TGA) : Differentiate between hydrated and anhydrous forms, which may skew melting point data .
- 2D NMR (e.g., COSY, HSQC) : Assign overlapping signals in complex mixtures, such as diastereomeric byproducts .
Q. How can researchers design this compound derivatives for targeted drug delivery?
- Methodological Answer : Strategies include:
- Prodrug Synthesis : Esterify the carboxylic acid group with tert-butoxycarbonyl (Boc) protections to enhance bioavailability .
- Conjugation with Nanoparticles : Use carboxylate-metal coordination to attach derivatives to gold or iron oxide nanoparticles for controlled release .
- Receptor Targeting : Modify the butanoic acid chain with fluorophenyl groups (e.g., 2,4-difluoro) to improve binding to overexpressed receptors in cancer cells .
Q. What mechanistic insights explain the neuroprotective effects of this compound analogs?
- Methodological Answer : Conduct:
- ROS Scavenging Assays : Measure reduction in reactive oxygen species (ROS) using DCFH-DA probes in neuronal cell lines .
- Glutamate Receptor Modulation : Patch-clamp electrophysiology to assess NMDA receptor inhibition, a key pathway in excitotoxicity .
- In Vivo Models : Test analogs in zebrafish or rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s) with behavioral and histological endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
